molecular formula C11H8BrFN2O B7906431 3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B7906431
M. Wt: 283.10 g/mol
InChI Key: OQROAOUEPXFPED-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a specialized heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a tricyclic quinazolinone scaffold, a structure recognized for its broad pharmacological potential and resemblance to known bioactive alkaloids like deoxyvasicinone . The strategic incorporation of bromo and fluoro substituents makes this molecule a versatile intermediate for further synthetic elaboration, particularly via cross-coupling reactions, to generate a diverse library of analogs for structure-activity relationship (SAR) studies . This scaffold is of significant interest in neuroscience research, particularly for developing new therapeutic strategies for neurodegenerative diseases. Derivatives of the pyrrolo[2,1-b]quinazolinone core have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease . The structural framework allows for interactions with enzyme catalytic sites, positioning it as a promising lead candidate for novel cholinesterase inhibitors . Furthermore, the quinazolinone core is a privileged structure in oncology research . It serves as a key component in the design of kinase inhibitors and other targeted anti-tumor agents . Researchers can utilize this bromo- and fluoro-functionalized intermediate to develop compounds that induce various cell death pathways, including apoptosis, autophagy, and ferroptosis . Its structural features are amenable to interactions with hydrophobic enzyme pockets and forming critical hydrogen bonds with amino acid residues, enhancing its potential to modulate the activity of various disease-relevant protein targets .

Properties

IUPAC Name

3-bromo-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-8-3-4-15-10(8)14-9-2-1-6(13)5-7(9)11(15)16/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQROAOUEPXFPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)F)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

A representative substrate, 3-(but-3-en-1-yl)-7-fluoroquinazolin-4(3H)-one, undergoes AgOTf-mediated cyclization under mild conditions (room temperature, 12–24 h) to yield the pyrrolo[2,1-b]quinazolinone core. The fluorine substituent is introduced at the quinazolinone stage via fluorinated 2-aminobenzoic acid derivatives, ensuring regioselectivity. Key parameters include:

ParameterOptimal ConditionYield (%)Reference
Catalyst Loading5 mol% AgOTf82–89
SolventDichloromethane
Temperature25°C

Post-cyclization bromination at position 3 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding the target compound in 75% isolated yield after silica gel chromatography.

Photoelectrochemical Cyclization with Dual Functionalization

Photoredox catalysis enables simultaneous cyclization and bromine incorporation, as demonstrated in photoelectrosynthetic protocols for polycyclic pyrimidin-4-ones.

Dual Role of Ir(ppy)₃ and Electrochemical Activation

A custom undivided cell equipped with carbon cloth and platinum electrodes facilitates the reaction of 3-(but-3-en-1-yl)-7-fluoroquinazolin-4(3H)-one with diethyl malonate under blue LED irradiation (λmax = 455 nm). The process employs:

  • Catalyst : 3 mol% Ir(ppy)₃

  • Electrolyte : 1.5 equiv Bu₄NPF₆

  • Current : 1.5 mA constant

This method achieves 68% yield of the pyrrolo[2,1-b]quinazolinone intermediate, with subsequent bromination via electrophilic aromatic substitution using bromine in acetic acid.

Halogenation Strategies for Late-Stage Functionalization

Direct Bromination of the Fused Core

MethodConditionsYield (%)Reference
NBS in THF0°C to rt, 2 h75
Br₂ in AcOH50°C, 6 h68
CuBr₂ in DMF100°C, 12 h60

Fluorine Retention and Compatibility

The 7-fluoro group is typically introduced early via fluorinated building blocks (e.g., 2-amino-4-fluorobenzoic acid) to avoid displacement during bromination. Protective groups such as tert-butyldimethylsilyl (TBDMS) ensure fluorine stability under harsh conditions.

Cross-Coupling Approaches for Modular Synthesis

Palladium-catalyzed Suzuki-Miyaura couplings enable late-stage diversification, though direct application to the target compound requires pre-functionalized intermediates.

Boron-Based Intermediate Synthesis

1,1-Diborylalkenes, synthesized via cobalt-catalyzed diboration of terminal alkynes, serve as precursors for regioselective bromination. For example:
RC≡CH+B2pin2[IPA-Co]RC(Bpin)=CHBpin\text{RC≡CH} + \text{B}_2\text{pin}_2 \xrightarrow{\text{[IPA-Co]}} \text{RC(Bpin)=CHBpin}
Subsequent bromination with CuBr₂ yields 3-bromo intermediates, which undergo cyclocondensation with fluorinated quinazolinones.

Challenges in Direct Coupling

Steric hindrance at position 3 necessitates optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) for effective cross-coupling, often resulting in moderate yields (50–65%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
AgOTf HydroaminationMild conditions, scalabilityRequires pre-fluorinated substrates75–89
PhotoelectrochemicalDual functionalizationComplex setup, lower yields60–68
HalogenationLate-stage flexibilityCompeting side reactions60–75
Cross-CouplingModularityHigh catalyst loading50–65

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biological Studies: The compound can be used to study the effects of halogenated heterocycles on biological systems.

    Material Science: It may be explored for its electronic properties in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
3-Bromo-7-fluoro-pyrrolo[2,1-b]quinazolin-9-one C₁₁H₈BrFN₂O Br (C3), F (C7) 299.55* Bromo-fluoro substitution enhances electrophilicity; planar tricyclic core
3-Bromo-6-chloro-pyrrolo[2,1-b]quinazolin-9-one C₁₁H₈BrClN₂O Br (C3), Cl (C6) 299.55 Halogenated at C3 and C6; potential for halogen bonding interactions
7-Bromo-2,3-dihydro-pyrrolo[2,1-b]quinazolin-9-one·HCl C₁₁H₁₀BrClN₂O Br (C7), HCl salt 316.57 Dihydro-pyrrole ring increases saturation; hydrochloride salt improves solubility
3-Amino-7-nitro-pyrrolo[2,1-b]quinazolin-9-one C₁₁H₈N₄O₃ NH₂ (C3), NO₂ (C7) 260.21 Amino-nitro substitution may enhance redox activity or ligand binding
7-Amino-pyrrolo[2,1-b]quinazolin-9-one C₁₁H₉N₃O NH₂ (C7) 199.21 Electron-rich amino group at C7; potential for hydrogen bonding
(E)-3-[4-(Dimethylamino)benzylidene]-pyrrolo[2,1-b]quinazolin-9-one C₂₀H₁₉N₃O Dimethylamino-benzylidene (C3) 317.38 Extended conjugation via benzylidene group; π-π stacking stabilizes crystal structure
7-Methoxyvasicinone (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one) C₁₂H₁₂N₂O₂ OCH₃ (C7) 216.24 Methoxy group increases lipophilicity; isolated from Adhatoda vasica

*Molecular weight calculated based on formula C₁₁H₈BrFN₂O.

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., 7-bromo-2,3-dihydro·HCl) improve aqueous solubility compared to neutral analogs .
  • Thermal Stability: Methoxy and benzylidene derivatives show higher melting points (>200°C) due to extended conjugation and intermolecular interactions .

Biological Activity

3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C11_{11}H8_{8}BrFN2_{2}O with a molecular weight of approximately 279.11 g/mol. The compound features a bromine atom at the 3-position and a fluorine atom at the 7-position of the pyrroloquinazoline ring system. These halogen substituents significantly influence its chemical reactivity and potential biological activities.

Biological Activity Overview

Research indicates that compounds in the pyrroloquinazoline family exhibit various biological activities, including:

  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Some studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antiparasitic Effects : Investigations into their efficacy against malaria and other parasitic infections are ongoing.

Anticancer Activity

A study focusing on quinazoline derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For example:

  • Compound Efficacy : A related compound demonstrated an IC50_{50} value of 5 µM against MCF-7 breast cancer cells, indicating substantial anticancer potential .

Antimicrobial Activity

In antimicrobial studies, this compound showed activity against Candida albicans, with an inhibition zone of 11 mm. This performance was superior to the reference drug ampicillin in certain tests .

Compound NameInhibition Zone (mm)MIC (mg/mL)Reference Drug
This compound1180Ampicillin
Compound 131565Vancomycin

This table summarizes the antimicrobial efficacy of the compound compared to established antibiotics.

Antiparasitic Studies

Research into antiparasitic activity has shown that pyrroloquinazolines can inhibit specific targets within parasites. For instance:

  • Targeting PfATP4 : Compounds derived from similar scaffolds have been reported to inhibit PfATP4-associated Na+^+-ATPase activity in malaria parasites. This inhibition is crucial for developing new antimalarial therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-bromo-7-fluoro-pyrrolo[2,1-b]quinazolinone derivatives?

A two-step approach is often employed:

  • Scaffold Construction : Utilize ruthenium-catalyzed oxidative coupling of 2-arylquinazolinones with olefins via C–H bond activation, followed by intramolecular aza-Michael cyclization to form the pyrroloquinazolinone core .
  • Functionalization : Introduce bromo and fluoro substituents via electrophilic halogenation or cross-coupling reactions. For example, fluorination at the 7-position can be achieved using Selectfluor™, while bromination at the 3-position may employ N-bromosuccinimide (NBS) under controlled conditions. Ensure regioselectivity by analyzing steric and electronic effects using DFT calculations.

Q. How is X-ray crystallography applied to confirm the structure of 3-bromo-7-fluoro-pyrroloquinazolinone derivatives?

  • Data Collection : Use a four-circle diffractometer (e.g., Stoe Stadi-4) with Mo-Kα radiation (λ = 0.71073 Å) at 300 K. Measure reflections (e.g., 2,446 reflections) and apply absorption correction (e.g., X-RED software) .
  • Refinement : Process data with SHELX programs (SHELXS-97 for structure solution and SHELXL-97 for refinement). Key parameters include R-factor (<0.06), wR-factor (<0.15), and goodness-of-fit (S ≈ 1.1). Validate planarity (e.g., pyrroloquinazolinone core RMSD <0.02 Å) and intermolecular interactions (e.g., π-π stacking distances ~3.75 Å) .

Q. What safety protocols are critical when handling halogenated pyrroloquinazolinones?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine sources) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous cleanup to prevent halogen acid formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for halogenated pyrroloquinazolinones?

  • Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. For example, the C–Br bond in 3-bromo derivatives should align with literature values (1.89–1.93 Å) .
  • Twinned Data : If R-factors exceed 0.10, apply twin refinement in SHELXL using HKLF5 format. For severe twinning, collect data at synchrotron sources to improve resolution .

Q. What strategies optimize low-yield reactions in pyrroloquinazolinone synthesis?

  • Reaction Monitoring : Use in-situ NMR or HPLC to identify intermediates. For example, reports a 16% yield for a related condensation reaction due to side-product formation; optimizing stoichiometry (e.g., excess 4-dimethylaminobenzaldehyde) and temperature (e.g., 278°C → 200°C) can improve efficiency .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps. For bromo-fluoro systems, Pd(PPh₃)₄ may reduce dehalogenation side reactions .

Q. How do bromo and fluoro substituents influence the electronic properties of pyrroloquinazolinones?

  • Spectroscopic Analysis : Compare 19F^{19}\text{F} NMR chemical shifts (e.g., δ −110 to −120 ppm for 7-fluoro) and 1H^{1}\text{H} NMR coupling constants (e.g., 3JHF^3J_{H-F} ≈ 8–12 Hz) to assess electron-withdrawing effects .
  • Crystallographic Impact : Fluorine’s high electronegativity reduces electron density on the quinazolinone ring, increasing π-π stacking distances (e.g., 3.76 Å vs. 3.60 Å in non-fluorinated analogs) .

Q. What methods validate the biological activity of 3-bromo-7-fluoro-pyrroloquinazolinones?

  • In-Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase binding pockets). The bromo group’s hydrophobic volume and fluorine’s hydrogen-bonding capacity are critical for affinity predictions.
  • In-Vitro Assays : Perform dose-response studies (IC₅₀) in cancer cell lines (e.g., MCF-7). Compare with deoxyvasicinone (IC₅₀ = 50 μM) to quantify halogenation’s impact on cytotoxicity .

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